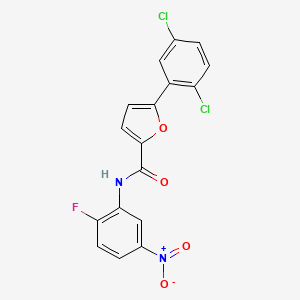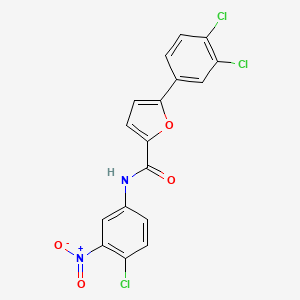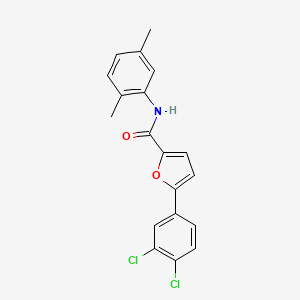
5-(2,5-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide
Overview
Description
5-(2,5-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, along with dichlorophenyl and fluoronitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine, such as 2-fluoro-5-nitroaniline, under conditions that promote amide bond formation.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl and fluoronitrophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could produce various oxidized furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro and fluoro groups may enhance its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluoro groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-dichlorophenyl)-N-(2-fluorophenyl)furan-2-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide: Lacks the fluoro group, which may influence its chemical properties and interactions.
5-(2,5-dichlorophenyl)-N-(2,5-difluorophenyl)furan-2-carboxamide: Contains an additional fluoro group, which may enhance its stability and reactivity.
Uniqueness
The unique combination of dichlorophenyl, fluoronitrophenyl, and furan carboxamide groups in 5-(2,5-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN2O4/c18-9-1-3-12(19)11(7-9)15-5-6-16(26-15)17(23)21-14-8-10(22(24)25)2-4-13(14)20/h1-8H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUTXOCQRXNQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3712255.png)
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B3712263.png)
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3712271.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3712273.png)

![N-[(4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B3712295.png)
![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3712308.png)
![N-({[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3712316.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3712323.png)
![4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B3712328.png)

![3-[(4-methoxybenzoyl)amino]-N-1-naphthylbenzamide](/img/structure/B3712335.png)
![1,3-DIMETHYL-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3712344.png)
![2-[3-carboxy-4-(4-morpholinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3712352.png)
